molecular formula C18H18N4O5S B2451987 N-{[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE CAS No. 851862-52-7

N-{[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE

Cat. No.: B2451987
CAS No.: 851862-52-7
M. Wt: 402.43
InChI Key: UTHJJBDKOWOGOA-UHFFFAOYSA-N
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Description

N-{[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a unique structure combining an oxadiazole ring, a furan ring, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation.

    Introduction of the Ethoxyphenyl Group: This step involves the reaction of the oxadiazole intermediate with 2-ethoxyaniline under suitable conditions.

    Attachment of the Furan Ring: The final step involves the coupling of the oxadiazole-ethoxyphenyl intermediate with a furan derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used to study various biological processes and pathways, particularly those involving oxidative stress or enzyme inhibition.

Mechanism of Action

The mechanism of action of N-{[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s effects are likely mediated through the modulation of these targets, leading to changes in cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-5-methyl-2-furamide
  • N-(2-ethoxyphenyl)-5-[(phenylsulfanyl)methyl]-2-furamide

Uniqueness

N-{[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE stands out due to its combination of an oxadiazole ring and a furan ring, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c1-2-25-13-7-4-3-6-12(13)20-15(23)11-28-18-22-21-16(27-18)10-19-17(24)14-8-5-9-26-14/h3-9H,2,10-11H2,1H3,(H,19,24)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHJJBDKOWOGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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